molecular formula C19H19Cl2FN2O3 B8322858 Tert-butyl [2-(4-chloro-3-fluorophenyl)-1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate

Tert-butyl [2-(4-chloro-3-fluorophenyl)-1-(6-chloropyridin-3-yl)-1-methyl-2-oxoethyl]carbamate

Cat. No. B8322858
M. Wt: 413.3 g/mol
InChI Key: NLXVTLDSFABQEM-UHFFFAOYSA-N
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Patent
US08404691B2

Procedure details

Acetic anhydride (2.3 ml, 24.7 mmol) was added to a dimethyl sulfoxide (8 ml) solution of the compound (1.14 g, 2.75 mmol) obtained in Step 4 above under ice cooling and the resulting mixture was gradually returned to room temperature while being stirred for 18 hours. The reaction mixture was diluted with ethyl acetate, washed with 6% aqueous sodium perchlorate solution, 10% aqueous sodium thiosulfate solution, and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue obtained was purified by silica gel column chromatography [n-hexane:ethyl acetate=4:1 (v/v)] to give the title compound (1.10 g, 97%) as a pale yellow solid.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.CS(C)=O.[C:12]([O:16][C:17](=[O:38])[NH:18][C:19]([C:31]1[CH:32]=[N:33][C:34]([Cl:37])=[CH:35][CH:36]=1)([CH3:30])[CH:20]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[C:24]([F:29])[CH:23]=1)[OH:21])([CH3:15])([CH3:14])[CH3:13]>C(OCC)(=O)C>[C:12]([O:16][C:17](=[O:38])[NH:18][C:19]([C:31]1[CH:32]=[N:33][C:34]([Cl:37])=[CH:35][CH:36]=1)([CH3:30])[C:20]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[C:24]([F:29])[CH:23]=1)=[O:21])([CH3:13])([CH3:14])[CH3:15]

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
8 mL
Type
reactant
Smiles
CS(=O)C
Name
compound
Quantity
1.14 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C(O)C1=CC(=C(C=C1)Cl)F)(C)C=1C=NC(=CC1)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
while being stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was gradually returned to room temperature
WASH
Type
WASH
Details
washed with 6% aqueous sodium perchlorate solution, 10% aqueous sodium thiosulfate solution, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [n-hexane:ethyl acetate=4:1 (v/v)]

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(C(=O)C1=CC(=C(C=C1)Cl)F)(C)C=1C=NC(=CC1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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